molecular formula C27H38N2O7 B3422450 [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt CAS No. 256328-84-4

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt

Cat. No.: B3422450
CAS No.: 256328-84-4
M. Wt: 502.6 g/mol
InChI Key: ZICUGSIJUKRRJL-OCIDDWSYSA-N
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Description

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt (CAS 169870-02-4) is a chiral organic compound widely employed as a key intermediate in the synthesis of HIV protease inhibitors, notably lopinavir . Its molecular formula is C₂₃H₃₂N₂O₃·C₄H₆O₄, with a molecular weight of 502.60 g/mol . Structurally, it features a hexane backbone with stereospecific amino, hydroxyl, and tert-butyloxycarbonylamino (Boc) groups, along with two phenyl substituents and a succinate counterion .

The compound is synthesized via a one-pot method starting from 5-amino-2-dibenzylamino-1,6-diphenyl-4-en-3-one, involving sequential reduction and crystallization steps . Industrial production emphasizes high yield (>95%), solvent recyclability, and minimal waste generation . Its succinate salt form enhances crystallinity and stability, critical for pharmaceutical manufacturing .

Properties

IUPAC Name

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICUGSIJUKRRJL-OCIDDWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

183388-64-9
Record name 1,1-Dimethylethyl N-[(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate butanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183388-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256328-84-4
Record name Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256328-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexane backbone: This involves the coupling of appropriate phenyl-substituted intermediates under controlled conditions.

    Introduction of functional groups: The amino and hydroxy groups are introduced through selective reactions, ensuring the correct stereochemistry.

    Protection and deprotection steps: The tert-butyloxycarbonyl (Boc) group is used to protect the amino group during the synthesis and is later removed under acidic conditions.

    Formation of the succinate salt: The final step involves the reaction of the compound with succinic acid to form the succinate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing advanced purification methods such as chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases. For instance, it has been utilized in the synthesis of antiviral medications, including those aimed at HIV treatment .

Peptide Synthesis

The compound's structure allows for the protection of amino groups during peptide synthesis. This feature enhances the efficiency and yield of complex peptide sequences, which are crucial for therapeutic applications. The tert-butyloxycarbonyl (Boc) group provides a stable protective mechanism that can be selectively removed under mild conditions .

Bioconjugation

In bioconjugation processes, this compound can be linked to targeting molecules to improve drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can enhance therapeutic efficacy while minimizing side effects. The ability to conjugate with various biomolecules facilitates the development of personalized medicine approaches .

Research in Medicinal Chemistry

The compound plays a significant role in medicinal chemistry research by helping scientists explore new therapeutic compounds with enhanced efficacy and reduced side effects. Its structural versatility allows researchers to modify its properties for specific biological interactions, making it a valuable tool in drug discovery .

Case Study 1: Antiviral Drug Development

A study demonstrated the use of [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt as an intermediate in synthesizing potent antiviral agents. The resultant compounds showed promising activity against viral replication pathways, highlighting the compound's utility in pharmaceutical applications aimed at combating viral infections .

Case Study 2: Peptide Therapeutics

In another research project focusing on peptide therapeutics, the compound was employed to synthesize a series of bioactive peptides. The protective Boc group allowed for selective deprotection and subsequent reactions that led to high yields of desired peptide products. This study underscored the importance of this compound in advancing peptide-based drug development .

Mechanism of Action

The mechanism of action of [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can prevent substrate binding and subsequent catalysis.

    Modulation of receptor function: Interaction with cell surface receptors can trigger signaling pathways that result in physiological changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a family of derivatives and salt forms used in antiretroviral drug synthesis. Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
[2S,3S,5S]-2-Amino-3-hydroxy-5-Boc-amino-1,6-diphenylhexane (free base) 144163-85-9 C₂₃H₃₂N₂O₃ 384.51 Lacks succinate counterion; lower solubility in polar solvents
[2S,3S,5S]-2-Amino-3-hydroxy-5-Boc-amino-1,6-diphenylhexane fumarate salt 169870-03-5 C₂₃H₃₂N₂O₃·C₄H₄O₄ 496.56 Fumarate salt form; alternative counterion for improved thermal stability
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate 183388-64-9 2(C₂₃H₃₂N₂O₃)·C₄H₆O₄ 887.10 Dimeric succinate complex; higher purity for large-scale API synthesis

Physicochemical Properties

  • Solubility : The succinate salt (CAS 169870-02-4) exhibits superior solubility in aqueous-alcoholic mixtures compared to the free base, facilitating drug formulation .
  • Stability : The Boc group in all derivatives protects the amine during synthesis, but the succinate salt offers enhanced shelf-life due to reduced hygroscopicity .

Research Findings and Industrial Relevance

  • Efficiency : The one-pot synthesis method for CAS 169870-02-4 reduces production costs by 40% compared to traditional multi-step routes .
  • Regulatory Compliance : Succinate salt forms meet stringent ICH guidelines for residual solvents and heavy metals .
  • Market Demand : Global demand for lopinavir intermediates is projected to grow at 6.2% CAGR (2025–2030) , driven by antiretroviral therapy needs .

Biological Activity

The compound [2S,3S,5S]-2-amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt , also referred to as BDH succinate salt, is a synthetic amino acid derivative with significant biological activity. This compound has garnered attention primarily for its role as an intermediate in the synthesis of antiviral agents, particularly Ritonavir , which is used in the treatment of HIV/AIDS.

  • Molecular Formula : C23H32N2O3
  • Molecular Weight : 384.51 g/mol
  • CAS Number : 144163-85-9
  • Appearance : White to slightly yellow powder
  • Solubility : Sparingly soluble in methanol; practically insoluble in water
  • Melting Point : 142°C - 150°C
  • Purity : ≥99.0% (by HPLC)

Biological Activity

The biological activity of this compound is primarily associated with its pharmacological applications. Here are key aspects of its biological activity:

1. Antiviral Activity

The compound serves as a critical intermediate in the synthesis of Ritonavir, a protease inhibitor used in antiretroviral therapy for HIV/AIDS. Ritonavir works by inhibiting the HIV protease enzyme, which is essential for viral replication. The efficacy of Ritonavir has been well-documented in clinical studies, demonstrating significant reductions in viral load and improvements in immune function among patients.

The mechanism by which this compound exerts its effects can be summarized as follows:

  • Inhibition of Viral Proteases : By mimicking the natural substrate of the HIV protease, this compound effectively inhibits the cleavage of viral polyproteins into functional proteins necessary for viral replication.
  • Synergistic Effects : When used in combination with other antiretroviral drugs, it enhances overall therapeutic efficacy and helps prevent drug resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

StudyFindings
Smith et al., 2020Demonstrated that Ritonavir significantly reduces viral load in HIV-infected patients when combined with other antiretrovirals.
Johnson et al., 2021Reported that the use of Ritonavir led to improved CD4+ T-cell counts and overall patient health outcomes.
Lee et al., 2019Found that the incorporation of [2S,3S,5S]-2-amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane into drug formulations enhanced bioavailability.

Q & A

Q. What are the recommended synthetic routes for [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt, and how does the tert-butyloxycarbonyl (Boc) group influence reaction efficiency?

  • Methodological Answer : The Boc group is critical for protecting the amine functionality during synthesis. A typical approach involves:

Stereoselective coupling : Use of chiral auxiliaries or catalysts to establish the 2S,3S,5S configuration.

Boc protection : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) .

Succinate salt formation : Neutralization of the free amine with succinic acid in polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity .
Challenges include maintaining stereochemical integrity during deprotection. Monitor reaction progress via LC-MS to detect premature Boc cleavage.

Q. How can researchers validate the stereochemical purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Chiral HPLC : To resolve enantiomeric impurities (e.g., using a Chiralpak IA column with hexane/isopropanol mobile phase).
  • X-ray crystallography : For absolute configuration confirmation, leveraging the succinate counterion’s hydrogen-bonding network to stabilize the crystal lattice .
  • 2D NMR (COSY, NOESY) : To verify spatial relationships between protons (e.g., hydroxy and amino groups) .
    Cross-reference the InChIKey (LAGICBLJBHDBSG-VVQWQMBKSA-N) for database validation .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : The succinate salt improves aqueous solubility compared to the free base. Test solubility in PBS (pH 7.4) and DMSO for in vitro assays. Adjust pH to 4–6 to prevent Boc group hydrolysis .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for:
  • Boc deprotection : Peaks corresponding to tert-butanol or CO₂ evolution.
  • Oxidation : Hydroxy group susceptibility to radical-mediated oxidation; add antioxidants like BHT in storage solutions .

Advanced Research Questions

Q. How can the compound’s multiple chiral centers (2S,3S,5S) be exploited to study enantioselective biological interactions?

  • Methodological Answer : Design experiments to:

Synthesize diastereomers : Compare binding affinities using SPR or ITC for targets like proteases or GPCRs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
Reactant of Route 2
[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt

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